3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

Description

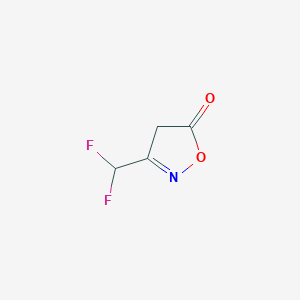

Chemical Structure and Properties 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 685-65-4) is a heterocyclic compound with the molecular formula C₃H₃F₂NO₂ and a molecular weight of 135.07 g/mol . Its structure comprises a five-membered oxazolone ring fused with a difluoromethyl substituent at position 2. The compound’s reactivity is influenced by the electron-withdrawing effects of the difluoromethyl group and the inherent polarity of the oxazolone ring, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

3-(difluoromethyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOHTYVWTWGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the introduction of the difluoromethyl group into the oxazolone ring. One common method is the reaction of difluoromethylated precursors with oxazolone intermediates under controlled conditions. For example, the difluoromethylation of heterocycles can be achieved via radical processes, which are facilitated by photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable methods. The use of non-precious metal catalysts, such as iron or copper, can be employed to achieve high yields and selectivity in the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxazolone derivatives, while substitution reactions can produce a variety of functionalized oxazolones .

Scientific Research Applications

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 4,5-dihydro-1,2-oxazol-5-one scaffold is highly modular. Key structural analogues include:

Key Observations :

- Substituent Effects : The difluoromethyl group enhances thermal stability and lipophilicity compared to methoxy or methylphenyl substituents, favoring agrochemical applications .

- Ring Modifications : Replacement of the oxazolone with a triazole ring (as in ) increases molecular complexity and bioactivity, particularly in herbicides.

Physicochemical and Reactivity Comparisons

- Polarity : The difluoromethyl group increases electrophilicity at the oxazolone carbonyl, enhancing reactivity in nucleophilic substitutions compared to methoxyphenyl analogues .

- Tautomerism: Unlike 3-aryl derivatives (e.g., ’s imine-enamine tautomerism), the target compound exhibits stable keto-enol equilibrium due to fluorine’s inductive effects .

- Thermal Stability: Difluoromethyl-substituted oxazolones demonstrate higher decomposition temperatures (>200°C) than non-fluorinated analogues .

Biological Activity

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological investigations.

This compound has the molecular formula C5H6F2N2O and a molecular weight of 135.07 g/mol. Its structure includes an oxazolone ring, which is known for its involvement in various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on fluorinated derivatives have shown promising results against human hepatocellular carcinoma (HepG2) cell lines. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) and caspase activation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Difluoromethyl-4,5-dihydro-1,2-oxazol-5-one | HepG2 | TBD | CDK inhibition |

| 3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-tetrahydropyridin-4-ol | HepG2 | 21.25 | G0/G1 arrest via CDK7 inhibition |

| 3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-one | A549 | TBD | Apoptosis induction |

Antibacterial Activity

The biological activity of this compound extends to antibacterial properties as well. Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the difluoromethyl group is believed to enhance the interaction with bacterial targets .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Maesopsin-6-O-glucoside | E. coli | 62.5 |

| Maesopsin-6-O-glucoside | E. faecalis | 78.12 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest by inhibiting CDK activity.

- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancerous cells.

- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Case Studies

Recent studies highlight the potential of difluoromethylated compounds in treating resistant strains of bacteria and specific cancer types. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.